3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide
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Overview
Description
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to handle the increased volume of reactants.
Chemical Reactions Analysis
Types of Reactions
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the initial steps of synthesis.
Click Reactions: Utilized to introduce the azido group.
Addition Reactions: Employed in the final steps to complete the synthesis.
Common Reagents and Conditions
The synthesis of this compound often involves reagents such as azides, alkynes, and various catalysts to facilitate the click reactions . The conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The primary product formed is this compound itself, which can be further modified or used as a building block for more complex molecules .
Scientific Research Applications
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through targeted protein degradation. It recruits E3 ligase, which facilitates the ubiquitinylation and subsequent proteolysis of target proteins . This mechanism is particularly useful in degrading proteins that are otherwise difficult to target with traditional small-molecule inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 6-azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
Uniqueness
What sets 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide apart is its specific structure that allows for efficient recruitment of E3 ligase and its versatility in click chemistry reactions . This makes it a valuable tool in the development of PROTACs (proteolysis-targeting chimeras) and other advanced therapeutic agents .
Properties
Molecular Formula |
C16H16N6O4 |
---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C16H16N6O4/c17-21-18-6-5-14(24)19-10-2-1-9-8-22(16(26)11(9)7-10)12-3-4-13(23)20-15(12)25/h1-2,7,12H,3-6,8H2,(H,19,24)(H,20,23,25) |
InChI Key |
SNBSTNVBFIPIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC(=O)CCN=[N+]=[N-] |
Origin of Product |
United States |
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